molecular formula C17H9F3N4O B2837796 4-{[2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile CAS No. 338754-15-7

4-{[2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile

Cat. No.: B2837796
CAS No.: 338754-15-7
M. Wt: 342.281
InChI Key: YZUJNNMUOIKPGI-UHFFFAOYSA-N
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Description

4-{[2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile is a complex organic compound characterized by the presence of pyridine and pyrimidine rings, along with a trifluoromethyl group. This compound is of significant interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile typically involves multiple steps, starting with the preparation of the pyridine and pyrimidine intermediates. One common method involves the use of fluorinated pyridines and pyrimidines, which are synthesized through selective fluorination reactions . The final step often involves coupling these intermediates under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions, can be employed .

Chemical Reactions Analysis

Types of Reactions

4-{[2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

4-{[2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-{[2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group and the pyridine and pyrimidine rings play crucial roles in its binding affinity and activity. The compound can modulate various biochemical pathways, depending on its specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{[2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and reactivity compared to similar compounds.

Properties

IUPAC Name

4-[2-pyridin-2-yl-6-(trifluoromethyl)pyrimidin-4-yl]oxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9F3N4O/c18-17(19,20)14-9-15(25-12-6-4-11(10-21)5-7-12)24-16(23-14)13-3-1-2-8-22-13/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUJNNMUOIKPGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CC(=N2)OC3=CC=C(C=C3)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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